Methyl 3-amino-3-methyl-2-phenylbutanoate

Description

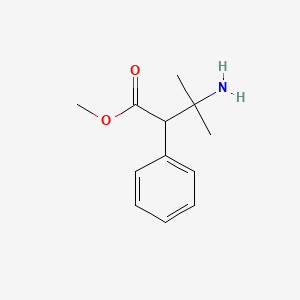

Methyl 3-amino-3-methyl-2-phenylbutanoate (CAS: 2059941-73-8) is an ester derivative with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . Its structure features a phenyl group at the 2-position, a methyl-substituted amino group at the 3-position, and a methyl ester moiety. Its storage conditions and hazard data remain unspecified in the available literature .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 3-amino-3-methyl-2-phenylbutanoate |

InChI |

InChI=1S/C12H17NO2/c1-12(2,13)10(11(14)15-3)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3 |

InChI Key |

DZVAMQOLKQTCQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-methyl-2-phenylbutanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-amino-2-phenylbutanoate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of methyl 3-amino-3-methyl-2-phenylbutanoate often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-methyl-2-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3-amino-3-methyl-2-phenylbutanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Researchers study its effects on biological systems to understand its potential as a bioactive molecule.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-methyl-2-phenylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

3-Methyl-2-phenylbutanoic Acid

- Molecular Formula : C₁₁H₁₄O₂ (calculated molecular weight: ~190.23 g/mol).

- Key Differences: Lacks the amino and ester groups present in the target compound. Instead, it has a carboxylic acid group at the 1-position .

- Reactivity : The carboxylic acid group enhances acidity (pKa ~4-5), making it more reactive in esterification or amidation reactions compared to the methyl ester group in the target compound .

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

- Molecular Formula: C₉H₁₆F₃NO₂.

- Key Differences: Contains a trifluoroethylamino group and a dimethyl substituent.

- Synthesis: Synthesized via nucleophilic substitution using methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride and trifluoroethylating agents in tetrahydrofuran (THF) .

Ethyl 3-hydroxy-3-methylbutanoate

- Molecular Formula : C₇H₁₄O₃ (molecular weight: 146.18 g/mol).

- Key Differences: Features a hydroxy group instead of an amino group and an ethyl ester instead of a methyl ester. The hydroxy group enables hydrogen bonding, influencing solubility in polar solvents .

- Applications : Used in flavoring agents or fragrances due to its ester functionality .

Physical and Chemical Properties

Biological Activity

Methyl 3-amino-3-methyl-2-phenylbutanoate (MMBA) is an organic compound with a significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

MMBA is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a butanoate backbone. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This unique structure contributes to its biological activity.

The biological activity of MMBA can be attributed to several mechanisms:

- Enzyme Interactions : The amino group in MMBA can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. This interaction can modulate metabolic pathways crucial for various physiological processes.

- Receptor Binding : The phenyl group allows MMBA to engage in hydrophobic interactions with receptor sites, potentially affecting signal transduction pathways involved in disease mechanisms.

- Structural Modifications : Variations in the chemical structure can lead to different biological activities, making MMBA a versatile compound for drug development .

Biological Activities

Research indicates that MMBA exhibits several biological activities:

- Anticonvulsant Properties : In pharmacological studies, MMBA demonstrated significant anticonvulsant effects in animal models. It was found to protect against seizures induced by pentylenetetrazole (PTZ), showing a dose-dependent response that outperformed traditional anticonvulsants like valproic acid (VPA) in some cases .

- Potential for Drug Development : Due to its ability to modulate enzyme activity and receptor interactions, MMBA is being investigated as a lead compound for developing new therapeutic agents targeting neurological disorders .

- Synthesis of Derivatives : MMBA serves as a precursor for synthesizing various biologically active compounds, enhancing its utility in medicinal chemistry.

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of MMBA using two pharmacological seizure models. The results indicated that MMBA provided complete protection against mortality in PTZ-induced seizures at specific dosages:

| Compound | % Mortality Protection (3h) | % Mortality Protection (24h) |

|---|---|---|

| Control | 0 | 0 |

| l-Menthol | 60 | 40 |

| Phenibut | 60 | 40 |

| Methyl 3-amino-3-methyl-2-phenylbutanoate | 100 | 100 |

| Valproic Acid | 80 | 60 |

This study highlights the potential of MMBA as a more effective alternative in managing seizure disorders compared to existing treatments .

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme interactions, MMBA was found to significantly influence the activity of specific enzymes involved in metabolic pathways. The compound's structural features allowed it to act as an inhibitor or activator depending on the target enzyme, showcasing its versatility in biochemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.